Glycine methyl ester hydrochloride
Overview
Description
Glycine methyl ester hydrochloride, also known as methyl glycinate hydrochloride, is an organic compound with the formula [CH₃O₂CCH₂NH₃]Cl. It is the hydrochloride salt of the methyl ester of the amino acid glycine. This compound appears as a white, water-soluble solid and is primarily used in the synthesis of various organic compounds and amino acids .
Mechanism of Action
Target of Action
Glycine methyl ester hydrochloride is the hydrochloride of the methyl ester of the amino acid glycine . It is primarily used in the synthesis of peptides and cyclophosphazene compounds with amino acid esters as side groups . Therefore, its primary targets are the amino acid sequences in these peptides and compounds.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It can be prepared by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . Upon treatment with a base, the salt converts to glycine methyl ester . This interaction results in the formation of peptides in an aqueous medium, making it a green method for peptide formation .
Biochemical Pathways
This compound affects the biochemical pathways involved in peptide synthesis. It is utilized in the formation of cyclophosphazene compounds with amino acid esters as side groups . The compound’s role in these pathways leads to the downstream effect of peptide and compound formation.
Pharmacokinetics
As a water-soluble solid , it is likely to have good bioavailability
Result of Action
The molecular effect of this compound’s action is the formation of peptides and cyclophosphazene compounds with amino acid esters as side groups . On a cellular level, these peptides and compounds can interact with various biological systems, depending on their specific amino acid sequences.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The hydrochloride form of the compound is shelf-stable . Therefore, the storage conditions significantly impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Glycine methyl ester hydrochloride plays a significant role in biochemical reactions. It is used to synthesize cyclophosphazene compounds with amino acid esters as side groups . Additionally, it can be utilized to synthesize peptides in an aqueous medium, which makes it a green method for peptide formation
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. As a derivative of the amino acid glycine, it may have similar effects. Glycine is found as a biological molecule in the central nervous system and has an inhibitory effect, especially in the spinal cord, brainstem, and retina . It is also a precursor to proteins .
Molecular Mechanism
It can be prepared by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol . Upon treatment with base, the salt converts to glycine methyl ester .
Temporal Effects in Laboratory Settings
This compound and other esters of glycine are not shelf-stable, tending to polymerize when stored at room temperature . The hydrochloride form of Glycine methyl ester is shelf-stable .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented in the literature. As a derivative of the amino acid glycine, it may be involved in similar metabolic pathways. Glycine can be generated from choline, glycine oxalate, betaine (trimethylglycine), glucose (via serine), during the endogenous synthesis of L-carnitine and likely from threonine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycine methyl ester hydrochloride can be synthesized by treating glycine with two equivalents of trimethylsilyl chloride, followed by the addition of methanol. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{COOH} + 2 \text{TMSCl} \rightarrow \text{NH}_2\text{CH}_2\text{COOTMS} + \text{HCl} ] [ \text{NH}_2\text{CH}_2\text{COOTMS} + \text{CH}_3\text{OH} \rightarrow \text{NH}_2\text{CH}_2\text{COOCH}_3 + \text{TMSOH} ] Upon treatment with a base, the salt converts to glycine methyl ester .
Industrial Production Methods
In industrial settings, this compound is often produced by adding glycine to methanol and then introducing concentrated sulfuric acid. The mixture is refluxed, and the resulting solution is concentrated. The concentrated solution is then added to purified water, and the pH is adjusted using ammonium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Glycine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Polymerization: Glycine methyl ester tends to polymerize when stored at room temperature, forming diketopiperazine.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of this compound.
Methanol: Acts as a solvent and reactant in the esterification process.
Bases: Used to convert the hydrochloride salt to the free ester form.
Major Products Formed
Diketopiperazine: Formed through polymerization of glycine methyl ester.
Glycine Methyl Ester: The primary product obtained after treatment with a base.
Scientific Research Applications
Glycine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of cyclophosphazene compounds with amino acid esters as side groups.
Biology: Utilized in peptide synthesis, providing a green method for peptide formation in aqueous media.
Industry: Applied in the fabrication of optoelectronic devices due to its nonlinear optical properties.
Comparison with Similar Compounds
Similar Compounds
- Glycine Ethyl Ester Hydrochloride
- L-Serine Methyl Ester Hydrochloride
- L-Histidine Methyl Ester Dihydrochloride
Uniqueness
Glycine methyl ester hydrochloride is unique due to its stability as a hydrochloride salt, which prevents polymerization and degradation that are common in other glycine esters. This stability makes it a valuable reagent in various synthetic and industrial applications .
Properties
IUPAC Name |
methyl 2-aminoacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQRGFWWJBEXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
616-34-2 (Parent) | |
Record name | Methyl glycinate hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |
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DSSTOX Substance ID |
DTXSID20205358 | |
Record name | Methyl glycinate hydrochloride | |
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Molecular Weight |
125.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Glycine methyl ester hydrochloride | |
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CAS No. |
5680-79-5 | |
Record name | Glycine methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5680-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl glycinate hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |
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Record name | 5680-79-5 | |
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Record name | Methyl glycinate hydrochloride | |
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Record name | Methyl glycinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.672 | |
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Record name | Methyl glycinate hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
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